Product packaging for Hexadecan-2-ol;methanesulfonic acid(Cat. No.:CAS No. 142011-80-1)

Hexadecan-2-ol;methanesulfonic acid

Cat. No.: B12535387
CAS No.: 142011-80-1
M. Wt: 338.5 g/mol
InChI Key: PFAHNCMKJMATRX-UHFFFAOYSA-N
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Description

Contextual Overview of Long-Chain Secondary Alcohols in Chemical Research

Long-chain alcohols, which include both primary and secondary structures, are pivotal in numerous areas of chemical research and industry. These molecules, characterized by a lengthy carbon chain, are key intermediates in the synthesis of a wide array of products. Long-chain fatty alcohols, particularly those with 12 or more carbon atoms, are extensively used in the production of surfactants and detergents. researchgate.net They also find applications as emollients, emulsifiers, and thickeners in the cosmetics and pharmaceutical industries. researchgate.netgoogle.com

Secondary alcohols, where the hydroxyl group is attached to a carbon atom bonded to two other carbons, offer unique properties compared to their primary counterparts. taylorandfrancis.com For instance, the non-terminal position of the alcohol group can lead to a lower melting point and improved cold flow properties in derivative products, which is a significant advantage in applications such as lubricants. google.com The synthesis of long-chain secondary alcohols can be achieved through various methods, including the hydrogenation of ketones derived from fatty acids. google.com The investigation of their reactions is crucial for developing new materials and optimizing existing industrial processes.

Significance of Methanesulfonic Acid as a Reagent and Catalyst in Organic Chemistry

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest alkanesulfonic acid. orientjchem.org It is a strong organic acid with a pKa of -1.9, meaning it is completely ionized in a 0.1 M aqueous solution. orientjchem.orgresearchgate.net This high acidity, combined with its low molecular weight, makes it a highly effective catalyst in a variety of organic reactions, including esterification, alkylation, and polymerization. rsc.orggoogle.com

MSA is increasingly recognized as a "green" catalyst due to several advantageous properties. It is biodegradable, less corrosive, and less toxic than many traditional mineral acids like sulfuric acid or hydrochloric acid. orientjchem.orgresearchgate.net Unlike strong oxidizing acids, MSA does not tend to cause unwanted side reactions such as charring or the formation of colored impurities, leading to purer products. rsc.org It is a liquid at room temperature and is miscible with water and many organic solvents. rsc.org These characteristics make it a versatile and environmentally preferable choice for numerous industrial processes, including the production of biodiesel through the transesterification of fatty acid glycerides. rsc.orggoogle.comgoogle.com

The following table summarizes some of the key properties of methanesulfonic acid:

PropertyValue
Molecular Formula CH₃SO₃H
Molecular Weight 96.11 g/mol
pKa -1.9
Appearance Colorless liquid or white solid
Melting Point 17-19 °C
Boiling Point 167 °C at 10 mmHg
Solubility Miscible with water and oxygenated solvents

This table contains data sourced from multiple references. orientjchem.orgresearchgate.netrsc.orgsigmaaldrich.com

Rationale for Investigating the Interplay between Hexadecan-2-ol and Methanesulfonic Acid

The primary rationale for investigating the chemical system of hexadecan-2-ol and methanesulfonic acid is the synthesis of the corresponding ester, hexadecan-2-ol methanesulfonate (B1217627). The reaction between an alcohol and methanesulfonic acid can lead to the formation of a methanesulfonate ester, a class of compounds with diverse applications. researchgate.netpqri.org Alkyl methanesulfonates are recognized as important intermediates in the synthesis of various fine chemicals. google.com

The resulting ester from this specific system would combine the hydrophobic nature of the long C16 alkyl chain from hexadecan-2-ol with the properties imparted by the methanesulfonate group. This structure is suggestive of a potential surfactant or emulsifying agent. The study of this reaction is therefore driven by the prospect of creating a value-added chemical with specific functionalities tailored for applications in areas such as detergents, lubricants, or as a specialty chemical intermediate.

Scope and Objectives of Academic Inquiry into the Chemical System

The academic investigation into the hexadecan-2-ol and methanesulfonic acid system encompasses several key objectives aimed at a comprehensive understanding of their interaction and the properties of the resulting products.

The primary research findings on the reaction between alcohols and methanesulfonic acid indicate that the formation of methanesulfonate esters is a key area of study. The objectives of such an inquiry would include:

Synthesis and Optimization: A core objective is to develop an efficient method for the synthesis of hexadecan-2-ol methanesulfonate. This involves studying the reaction under various conditions to optimize the yield and purity of the product. Factors to be investigated would include temperature, reaction time, and the molar ratio of the reactants. The use of methanesulfonic acid itself as the catalyst is a key aspect of this system. researchgate.net

Mechanistic Studies: Understanding the reaction mechanism is a fundamental goal. Research on similar systems has shown that the formation of methanesulfonate esters from alcohols and methanesulfonic acid proceeds via specific pathways. researchgate.netpqri.org Isotopic labeling studies with other alcohols have confirmed the cleavage of the C-O bond of the alcohol during the reaction. researchgate.netpqri.org A detailed kinetic and mechanistic investigation would provide valuable insights into the reaction dynamics.

Product Characterization: A thorough characterization of the synthesized hexadecan-2-ol methanesulfonate is essential. This would involve the use of various analytical techniques, such as spectroscopy and chromatography, to confirm its structure and purity.

Evaluation of Properties and Potential Applications: A further objective is to evaluate the physicochemical properties of the synthesized ester. This would include determining its surface-active properties, thermal stability, and solubility characteristics to assess its potential for industrial applications, for example, as a surfactant or lubricant additive.

The following table outlines the typical research objectives and the methodologies that would be employed in the academic study of this chemical system:

Research ObjectiveMethodologies
Synthesis of Hexadecan-2-ol Methanesulfonate Reaction of hexadecan-2-ol with methanesulfonic acid, potentially with variations in solvent and temperature.
Optimization of Reaction Conditions Systematic variation of parameters such as temperature, reactant ratio, and reaction time to maximize product yield.
Mechanistic Investigation Kinetic studies, and potentially isotopic labeling experiments, to elucidate the reaction pathway.
Structural Characterization of Product Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Purity Analysis Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Evaluation of Physicochemical Properties Tensiometry (for surfactant properties), thermogravimetric analysis (TGA) for thermal stability, and solubility tests.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38O4S B12535387 Hexadecan-2-ol;methanesulfonic acid CAS No. 142011-80-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142011-80-1

Molecular Formula

C17H38O4S

Molecular Weight

338.5 g/mol

IUPAC Name

hexadecan-2-ol;methanesulfonic acid

InChI

InChI=1S/C16H34O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17;1-5(2,3)4/h16-17H,3-15H2,1-2H3;1H3,(H,2,3,4)

InChI Key

PFAHNCMKJMATRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)O.CS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways

Direct Esterification of Hexadecan-2-ol with Methanesulfonic Acid

The direct esterification of an alcohol with a sulfonic acid, analogous to the Fischer-Speier esterification of carboxylic acids, presents a straightforward approach to the synthesis of sulfonate esters. This method involves the reaction of hexadecan-2-ol with methanesulfonic acid, typically in the presence of a catalyst to facilitate the removal of water and drive the equilibrium towards the product. However, it is important to note that the direct esterification of alcohols with methanesulfonic acid is less commonly employed in laboratory and industrial settings compared to methods involving more reactive sulfonating agents.

Catalyst Systems for Hexadecan-2-yl Methanesulfonate (B1217627) Formation

The direct esterification of hexadecan-2-ol with methanesulfonic acid is an equilibrium-limited process. To achieve reasonable yields, a catalyst is often employed to accelerate the reaction rate. While methanesulfonic acid itself is a strong acid and can act as a catalyst, additional catalytic systems can enhance the efficiency of the reaction.

Commonly, strong acid catalysts that are effective for Fischer esterification can be applied here. These include:

Brønsted Acids: Stronger acids such as sulfuric acid or p-toluenesulfonic acid can be used as catalysts. However, their use can complicate product purification.

Solid Acid Catalysts: The use of heterogeneous catalysts offers advantages in terms of ease of separation and potential for recycling. Examples include sulfonated resins like Amberlyst-15, zeolites, and other solid supports functionalized with acidic groups. rsc.orgcsic.es These materials can effectively catalyze the esterification of long-chain fatty acids with alcohols, and similar principles apply to the esterification with methanesulfonic acid. csic.es

Lewis Acids: Certain Lewis acids have been shown to catalyze esterification reactions. For instance, salts of metals like hafnium(IV) and zirconium(IV) have been reported to be effective for direct ester condensations.

The choice of catalyst will depend on the desired reaction conditions, with solid acid catalysts offering a more environmentally benign and process-friendly option.

Optimization of Reaction Conditions for Ester Yield and Selectivity

To maximize the yield and selectivity of hexadecan-2-yl methanesulfonate through direct esterification, several reaction parameters must be carefully controlled.

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. For long-chain alcohols, temperatures in the range of 100-140 °C are common. csic.es However, excessively high temperatures can lead to side reactions, such as dehydration of the secondary alcohol.

Removal of Water: As water is a byproduct of the esterification, its continuous removal is crucial to shift the equilibrium towards the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a desiccant.

Molar Ratio of Reactants: Employing an excess of one of the reactants can also drive the equilibrium forward. In practical terms, using an excess of the less expensive reagent is often preferred.

Catalyst Loading: The concentration of the catalyst plays a role in the reaction rate. An optimal loading needs to be determined experimentally to ensure a reasonable reaction time without promoting side reactions. For solid acid catalysts, a loading of 0.5 to 5 wt% is often a good starting point. nih.gov

Below is a hypothetical data table illustrating the potential effects of reaction conditions on the direct esterification of hexadecan-2-ol, based on general principles of esterification.

EntryCatalystTemperature (°C)Water RemovalMolar Ratio (Alcohol:Acid)Reaction Time (h)Yield (%)
1Methanesulfonic Acid (self-catalyzed)100None1:124< 10
2Amberlyst-15 (1 wt%)120Dean-Stark1:1.21265
3Amberlyst-15 (1 wt%)140Dean-Stark1:1.2875
4Zirconium(IV) chloride (0.5 mol%)120Dean-Stark1:1.11070

This table is illustrative and based on general principles of esterification; specific experimental data for this reaction is not widely available.

Comparative Analysis of Esterification Protocols

While direct esterification offers a simple setup, its primary drawback is the often-moderate yield and the need for water removal, which can add complexity to the process. Compared to the alternative synthetic routes discussed below, direct esterification is generally less efficient. The equilibrium nature of the reaction means that achieving very high conversions can be challenging. Furthermore, the use of strong acid catalysts can sometimes lead to charring or other decomposition pathways, particularly at the elevated temperatures required for the reaction to proceed at a reasonable rate.

Alternative Synthetic Routes to Hexadecan-2-yl Methanesulfonate

Due to the limitations of direct esterification, the synthesis of sulfonate esters is more commonly achieved using more reactive derivatives of methanesulfonic acid, namely methanesulfonyl halides and methanesulfonic anhydride (B1165640). These reagents are highly electrophilic at the sulfur atom, leading to a more rapid and often irreversible reaction with alcohols.

Utilizing Methanesulfonyl Halides for Mesylate Synthesis

Methanesulfonyl chloride (mesyl chloride, MsCl) is a widely used reagent for the conversion of alcohols to their corresponding methanesulfonates (mesylates). wikipedia.org The reaction proceeds readily under mild conditions and typically gives high yields.

The reaction involves the nucleophilic attack of the hydroxyl group of hexadecan-2-ol on the sulfur atom of methanesulfonyl chloride. This reaction is almost always carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. libretexts.org The presence of the base prevents the protonation of the alcohol and the potential for acid-catalyzed side reactions.

A general procedure involves dissolving hexadecan-2-ol in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, followed by the addition of the base. The reaction mixture is then cooled, typically to 0 °C, before the dropwise addition of methanesulfonyl chloride. The reaction is often rapid and can be complete within a few hours at or below room temperature.

A potential side reaction when using methanesulfonyl chloride is the formation of the corresponding alkyl chloride via an Sₙ2 reaction, although this is generally a minor pathway under standard mesylation conditions.

ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)
Methanesulfonyl ChlorideTriethylamineDichloromethane0 to RT1-4 h> 90
Methanesulfonyl ChloridePyridinePyridine0 to RT2-6 h> 85

Application of Methanesulfonic Anhydride in Mesylation Reactions

Methanesulfonic anhydride ((MsO)₂O) is another highly effective reagent for the preparation of mesylates. researchgate.net It offers a key advantage over methanesulfonyl chloride in that the byproduct of the reaction is methanesulfonic acid, which is less corrosive and avoids the potential for chloride-related side products. The methanesulfonic acid byproduct is typically neutralized by the base present in the reaction mixture.

The reaction conditions for using methanesulfonic anhydride are very similar to those for methanesulfonyl chloride. The alcohol is dissolved in an aprotic solvent with a non-nucleophilic base, and the anhydride is added, often at reduced temperatures to control the exothermic reaction. The reaction generally proceeds smoothly to give high yields of the desired mesylate.

ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)
Methanesulfonic AnhydrideTriethylamineDichloromethane0 to RT1-3 h> 95
Methanesulfonic AnhydridePyridineDichloromethane0 to RT2-5 h> 90

Derivatization of Hexadecan-2-yl Methanesulfonate

Once formed, hexadecan-2-yl methanesulfonate becomes a versatile precursor for a range of chemical transformations. The mesylate group, being an excellent leaving group, readily participates in nucleophilic substitution and elimination reactions.

Hexadecan-2-yl methanesulfonate, as a secondary mesylate, is susceptible to nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry at the chiral center. chemistrysteps.comyoutube.com A wide variety of nucleophiles can be employed to displace the mesylate group, allowing for the introduction of diverse functionalities.

The reactivity of mesylates in nucleophilic substitution reactions is well-established. masterorganicchemistry.comntu.ac.uk For instance, the reaction of mesylates with nucleophiles like halides, cyanide, azide, and alkoxides provides a straightforward route to the corresponding substituted products. chemistrysteps.com The choice of solvent and reaction conditions can significantly influence the outcome, with polar aprotic solvents generally favoring the S(_N)2 pathway.

The following table provides a hypothetical overview of potential nucleophilic substitution reactions on hexadecan-2-yl methanesulfonate based on established reactivity patterns of secondary mesylates.

NucleophileProductReaction Type
Sodium Azide (NaN)2-AzidohexadecaneS(_N)2
Sodium Cyanide (NaCN)2-CyanohexadecaneS(_N)2
Sodium Iodide (NaI)2-IodohexadecaneS(_N)2 (Finkelstein reaction)
Sodium Methoxide (NaOCH)2-MethoxyhexadecaneS(_N)2
Lithium Aluminum Hydride (LiAlH)HexadecaneReductive cleavage

In the presence of a strong, non-nucleophilic base, hexadecan-2-yl methanesulfonate can undergo an elimination reaction to form hexadecenes. This reaction typically follows an E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement between a proton on a β-carbon and the mesylate leaving group. libretexts.orglibretexts.org

Due to the structure of hexadecan-2-yl methanesulfonate, elimination can result in a mixture of alkene isomers: 1-hexadecene (B165127) (the Hofmann product) and 2-hexadecene (B8471468) (the Zaitsev product). The regioselectivity of the elimination is influenced by the nature of the base used. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less sterically hindered terminal alkene (1-hexadecene). libretexts.org Smaller, stronger bases, like sodium ethoxide, typically lead to the more substituted and thermodynamically more stable internal alkene (2-hexadecene) as the major product, in accordance with Zaitsev's rule. libretexts.org

The table below illustrates the expected major products from the elimination of hexadecan-2-yl methanesulfonate with different bases.

BaseMajor ProductMinor ProductGoverning Rule
Potassium tert-butoxide (KOtBu)1-Hexadecene2-HexadeceneHofmann
Sodium Ethoxide (NaOEt)2-Hexadecene1-HexadeceneZaitsev

The stereochemistry of the resulting 2-hexadecene can be either (E) or (Z), and the ratio is dependent on the specific reaction conditions and the conformation of the starting material during the transition state.

The reactivity of the mesylate group in hexadecan-2-yl methanesulfonate makes it a valuable tool in the synthesis of complex molecules, including natural products and their analogues. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The ability to introduce a variety of functional groups via nucleophilic substitution or to create carbon-carbon double bonds through elimination provides synthetic chemists with significant flexibility.

A notable example of the utility of a long-chain mesylate in complex synthesis is the stereoselective synthesis of the C1–C16 fragment of formosalide B. nih.gov In this synthesis, a C16 mesylate derivative undergoes an intramolecular S(_N)2 reaction. nih.gov The reaction is initiated by a Sharpless asymmetric dihydroxylation, which is followed by an in-situ cyclization where the newly formed hydroxyl group attacks the carbon bearing the mesylate, leading to the formation of a trans-tetrahydrofuran ring with excellent stereoselectivity. nih.gov This tandem reaction sequence highlights the power of using mesylates to construct complex cyclic systems in a controlled manner.

The synthesis of insect pheromones also frequently utilizes the reactivity of mesylates and other sulfonate esters. rsc.orggoogle.comnih.gov For example, the synthesis of alkenyl epoxides, which are common components of lepidopteran sex pheromones, can involve the activation of a hydroxyl group as a triflate (a related sulfonate ester) followed by coupling with an alkyne. nih.gov This strategy allows for the efficient construction of the carbon skeleton of the target pheromone. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For hexadecan-2-yl methanesulfonate (B1217627), ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for mapping its proton and carbon frameworks.

Detailed ¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of hexadecan-2-yl methanesulfonate is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) protons of the methanesulfonyl group are anticipated to appear as a sharp singlet. The proton attached to the carbon bearing the methanesulfonate group (H-2) will be shifted downfield due to the electron-withdrawing nature of the oxygen and the sulfonyl group. This proton will appear as a multiplet due to coupling with the adjacent methyl (C-1) and methylene (B1212753) (C-3) protons. The terminal methyl group of the hexadecyl chain (C-16) will resonate at the highest field, appearing as a triplet. The methylene groups of the long alkyl chain will produce a complex, overlapping multiplet in the typical aliphatic region.

Predicted ¹H NMR Data for Hexadecan-2-yl Methanesulfonate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-S~3.0Singlet3H
CH-O~4.5 - 4.8Multiplet1H
CH₃-C(2)~1.3Doublet3H
-(CH₂)₁₂-~1.2 - 1.4Multiplet24H
CH₂-C(3)~1.7Multiplet2H
CH₃-C(16)~0.9Triplet3H

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Investigations for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the hexadecan-2-yl methanesulfonate molecule. Each carbon atom in the structure is expected to produce a distinct signal.

The carbon atom attached to the oxygen of the methanesulfonate group (C-2) will be significantly deshielded and appear at a lower field. The carbon of the methanesulfonyl methyl group will also have a characteristic chemical shift. The carbons of the long alkyl chain will resonate in the typical aliphatic region, with slight variations in their chemical shifts depending on their proximity to the ester group.

Predicted ¹³C NMR Data for Hexadecan-2-yl Methanesulfonate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (in ester)Not Applicable
C-O~75 - 85
C-S~38 - 42
C-1~20 - 25
C-3 to C-15~22 - 35
C-16~14

Note: These are predicted values based on typical ranges for similar functional groups and may vary. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orgchemguide.co.uk

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the structural connectivity of hexadecan-2-yl methanesulfonate, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. compoundchem.com For instance, a cross-peak between the multiplet of the H-2 proton and the doublet of the C-1 methyl protons, as well as the multiplet of the C-3 methylene protons, would confirm their adjacency. This technique would be instrumental in tracing the connectivity along the entire hexadecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.5-4.8 ppm would show a correlation to the carbon signal in the 75-85 ppm range, confirming the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. hmdb.ca HMBC is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between the methyl protons of the methanesulfonyl group (~3.0 ppm) and the C-2 carbon (~75-85 ppm) would establish the ester linkage across the oxygen atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Assignment of Characteristic Vibrational Modes in Hexadecan-2-yl Methanesulfonate

The IR and Raman spectra of hexadecan-2-yl methanesulfonate would be dominated by the characteristic vibrations of the methanesulfonate group and the long alkyl chain.

The most prominent features would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, typically observed in the regions of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-O-C stretching vibrations would also give rise to characteristic bands. The C-H stretching vibrations of the methyl and methylene groups of the hexadecyl chain would appear in the 2850-3000 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for Hexadecan-2-yl Methanesulfonate

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
S=O Asymmetric Stretch1340 - 1380Strong
S=O Symmetric Stretch1150 - 1180Strong
C-O Stretch1000 - 1050Strong
S-O Stretch900 - 980Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
CH₂ Bend1450 - 1470Medium
CH₃ Bend1370 - 1380Medium

Note: These are predicted values based on typical group frequencies.

Hydrogen Bonding Network Analysis in Methanesulfonic Acid Solutions

Methanesulfonic acid (MSA) is known to be a strong acid that readily forms hydrogen bonds in solution. In aqueous solutions, MSA can dissociate, leading to the formation of hydronium ions (H₃O⁺) and methanesulfonate anions (CH₃SO₃⁻). researchgate.netroyalsocietypublishing.org The extent of this dissociation and the resulting hydrogen-bonding network are dependent on the concentration of the acid. acs.org

In solutions, water molecules can form strong hydrogen bonds with both the undissociated MSA molecules and the resulting ions. researchgate.netroyalsocietypublishing.org Computational studies have shown that stable clusters can form between MSA and water molecules, with strong cyclic hydrogen bonds being a notable feature. researchgate.netroyalsocietypublishing.org Furthermore, MSA can form hydrogen-bonded complexes with other atmospheric molecules like sulfuric acid, which has implications for aerosol formation in the atmosphere. researchgate.net

In the solid state, the hydrogen bonding in MSA becomes even stronger than in the liquid state, as evidenced by shifts in the O-H and S-O-H vibrational modes in the infrared spectrum. chemicalbook.com Specifically, the O-H stretching peak shifts to a lower frequency (downshifts), while the S-O-H bending motions shift to a higher frequency (upshifts), indicating a more ordered and stronger hydrogen-bonded network. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is indispensable for the characterization of compounds like hexadecan-2-yl methanesulfonate, providing not only the exact mass for unambiguous formula determination but also detailed structural information through fragmentation analysis. nih.gov

The elemental composition of hexadecan-2-yl methanesulfonate is C₁₇H₃₆O₃S. HRMS allows for the measurement of its monoisotopic mass with high precision, distinguishing it from other compounds with the same nominal mass.

Calculated Monoisotopic Mass: 320.2436 Da

The fragmentation of alkyl methanesulfonates under electron ionization (EI) or collision-induced dissociation (CID) follows predictable pathways. The methanesulfonate group is an excellent leaving group, which heavily influences the fragmentation patterns. alfa-chemistry.com Common fragmentation pathways for long-chain alcohols and related derivatives include alpha-cleavage and cleavage of the functional group. youtube.com

For hexadecan-2-yl methanesulfonate, key fragmentation pathways include:

Loss of the Methanesulfonyloxy Group: Cleavage of the C-O bond results in the formation of a hexadecyl carbocation. This C₁₆H₃₃⁺ ion (m/z 225.2582) will be a prominent peak.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the methanesulfonate group. This can lead to the loss of a methyl radical (CH₃•) or a tridecyl radical (C₁₃H₂₇•).

McLafferty-type Rearrangements: These rearrangements are common in long-chain molecules and can lead to the elimination of neutral alkenes. libretexts.org

Formation of a Protonated Methanesulfonic Acid Ion: The fragment corresponding to CH₃SO₃H₂⁺ (m/z 97.9854) is often observed.

Table 2: Predicted HRMS Fragments for Hexadecan-2-yl Methanesulfonate

Fragment Ion FormulaCalculated Monoisotopic Mass (Da)Description
[C₁₇H₃₆O₃S]⁺•320.2436Molecular Ion
[C₁₆H₃₃]⁺225.2582Loss of •O-SO₂CH₃
[C₁₇H₃₅O₃S]⁺319.2358Loss of H•
[C₂H₅O₃S]⁺113.0010Fragment containing the sulfonate group after cleavage
[CH₃O₃S]⁻94.9803Methanesulfonate anion (in negative ion mode)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for analyzing complex mixtures containing long-chain fatty alcohol derivatives. nih.govresearchgate.net This is particularly relevant for verifying the purity of hexadecan-2-yl methanesulfonate or for analyzing it within a complex matrix.

A typical LC-HRMS method would employ a reversed-phase C18 column. nih.gov The long C₁₆ alkyl chain gives the molecule significant hydrophobic character, leading to strong retention on the nonpolar stationary phase. A gradient elution using solvents like acetonitrile (B52724) and water with a suitable modifier (e.g., ammonium (B1175870) acetate) would effectively elute the compound. nih.govresearchgate.net

The HRMS detector, often a Time-of-Flight (TOF) or Orbitrap analyzer, provides high-resolution mass data for both the intact parent ion and its fragment ions generated in-source or via a collision cell (MS/MS). nih.govescholarship.org This allows for confident identification and quantification even at trace levels. nih.govepa.gov The combination of chromatographic retention time and high-accuracy mass measurements provides exceptional specificity. chromatographyonline.comnih.gov

X-ray Crystallography of Related Crystalline Derivatives

While a crystal structure for hexadecan-2-yl methanesulfonate itself may not be readily available, analysis of related long-chain alkyl compounds and methanesulfonate salts provides a robust framework for understanding its solid-state characteristics. jst.go.jpmdpi.com

X-ray crystallography provides the definitive determination of a molecule's conformation in the solid state, including precise bond lengths, bond angles, and torsion angles. For long-chain n-alkyl derivatives, the alkyl chains typically adopt an extended all-trans (anti-periplanar) conformation, as this minimizes steric hindrance and allows for efficient packing. mdpi.com

In a crystalline form of hexadecan-2-yl methanesulfonate, it is expected that the C₁₄H₂₉ segment of the hexadecyl chain would be in an all-trans zigzag conformation. The conformation around the chiral center (C2) and the methanesulfonate group (-OSO₂CH₃) would be fixed into a specific low-energy arrangement dictated by the crystal packing forces. Studies on related compounds show that the geometry around the sulfur atom is tetrahedral. jst.go.jp

The crystal packing of hexadecan-2-yl methanesulfonate would be governed by a combination of intermolecular forces. rsc.org

Van der Waals Interactions: The dominant forces will be the hydrophobic interactions between the long alkyl chains. These chains would likely align parallel to each other, maximizing contact and creating layered structures, a common motif for long-chain amphiphilic molecules. libretexts.org

Dipole-Dipole Interactions: The polar methanesulfonate headgroups (-SO₂O-) possess significant dipole moments. These groups would arrange to optimize electrostatic interactions, likely forming distinct polar layers or regions within the crystal lattice, segregated from the nonpolar alkyl tails. youtube.comyoutube.com

Weak Hydrogen Bonds: Although there are no classic hydrogen bond donors, weak C-H···O hydrogen bonds between the methyl/methylene groups of one molecule and the oxygen atoms of the sulfonate group on a neighboring molecule are possible and often play a crucial role in directing the final crystal architecture.

Mechanistic Studies and Reaction Kinetics

Mechanisms of Methanesulfonic Acid Catalysis in Alcohol Transformations

Methanesulfonic acid (MSA) is a strong organic acid frequently employed as a catalyst in various chemical transformations involving alcohols. acs.orgorientjchem.org Its high acidity, coupled with the low nucleophilicity of its conjugate base (methanesulfonate), makes it an effective catalyst for reactions such as esterification and dehydration. pqri.orgresearchgate.net The mechanisms of these transformations are fundamentally centered on the activation of the alcohol's hydroxyl group.

The initial and crucial step in the acid-catalyzed transformation of an alcohol like Hexadecan-2-ol is the protonation of the hydroxyl (-OH) group by methanesulfonic acid. libretexts.orgmasterorganicchemistry.com The alcohol's oxygen atom acts as a Lewis base, accepting a proton from the strong acid catalyst. This reversible reaction converts the poor leaving group, the hydroxide (B78521) ion (OH⁻), into a much better leaving group, a water molecule (H₂O). libretexts.org

This protonation results in the formation of a protonated alcohol, specifically a hexadecan-2-yloxonium ion. The activation of the C-O bond is significantly enhanced in this oxonium ion, making it susceptible to subsequent nucleophilic attack or elimination. acs.orgresearchgate.net This activation is the cornerstone of acid catalysis for alcohol reactions, enabling pathways that are otherwise kinetically unfavorable. libretexts.org For secondary alcohols such as Hexadecan-2-ol, the activated intermediate can then proceed via substitution (Sɴ1 or Sɴ2) or elimination (E1 or E2) pathways, depending on the reaction conditions. masterorganicchemistry.comyoutube.com

The efficacy of methanesulfonic acid as a catalyst is directly related to its strong acidic nature (pKa ≈ -1.9). orientjchem.org Strong acids are required to achieve a significant concentration of the protonated alcohol intermediate, which drives the reaction forward. pqri.org Weaker acids would be less effective in protonating the alcohol to catalyze measurable rates of transformation. pqri.orgenovatia.com The non-oxidizing nature of MSA is also an advantage over other strong acids like sulfuric acid. acs.org

Solvent effects play a critical role in dictating the reaction pathway and kinetics. libretexts.org Polar protic solvents, such as water or excess alcohol, can stabilize charged intermediates like carbocations that may form in E1 or Sɴ1 reactions. libretexts.org However, the presence of water has been shown to dramatically reduce the rate of sulfonate ester formation. researchgate.netacs.org This is attributed to water competing with the alcohol for protons from the catalyst and also promoting the reverse reaction, the hydrolysis of the sulfonate ester. pqri.orgresearchgate.net Therefore, to favor esterification, conditions with high concentrations of both the sulfonic acid and the alcohol, with minimal water, are necessary. enovatia.com The choice of solvent can also influence the balance between substitution and elimination reactions.

Acid-Catalyzed Dehydration: The dehydration of a secondary alcohol like Hexadecan-2-ol, when heated with a strong, non-nucleophilic acid such as methanesulfonic acid, typically proceeds through an E1 elimination mechanism. masterorganicchemistry.comnsf.gov Following the initial protonation of the hydroxyl group to form a good leaving group (H₂O), the water molecule departs, leading to the formation of a secondary carbocation (hexadecan-2-yl cation). A base (which could be a water molecule or another alcohol molecule) then abstracts a proton from an adjacent carbon, resulting in the formation of an alkene. According to Zaitsev's rule, the major product would be the most substituted, and therefore most stable, alkene.

Acid-Catalyzed Esterification: Esterification involves the reaction between an alcohol and an acid to form an ester. In this context, the reaction of Hexadecan-2-ol with methanesulfonic acid can lead to the formation of the corresponding sulfonate ester, hexadecan-2-yl methanesulfonate (B1217627). Isotopic labeling studies with methanol (B129727) have confirmed that the reaction proceeds via the cleavage of the alcohol's C-O bond. acs.orgresearchgate.net The mechanism involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.org

Kinetic studies on the formation of methanesulfonate esters from methanesulfonic acid and various alcohols show that the reaction reaches an equilibrium. The forward (esterification) and reverse (solvolysis) rate constants have been measured for simpler alcohols, as illustrated in the table below.

Kinetic Data for Methanesulfonate Ester Formation at 70 °C enovatia.com
AlcoholForward Rate Constant (kf) x 10-7 (s-1)Consumption Rate Constant (kc) x 10-6 (s-1)Equilibrium Conversion (%)
Methanol*1.34.30.3
Ethanol2.82.91.0
Isopropanol1.12.20.5

*Methanol data measured at 60 °C.

These studies indicate that while the formation of sulfonate esters occurs, the conversion rates are generally low, typically in the range of 0.3-1% within 24 hours at 70 °C. enovatia.com The reaction rates are significantly reduced at lower temperatures and in the presence of water. researchgate.netacs.org

Investigation of Sulfonate Ester Formation and Hydrolysis

The formation of sulfonate esters from alcohols and sulfonic acids and their subsequent hydrolysis are reversible processes of significant interest. The kinetics of these reactions are influenced by a variety of factors, including the structure of the alcohol.

Kinetic profiling has demonstrated that the formation of sulfonate esters is exclusively dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. enovatia.com The reaction is a dynamic equilibrium, with both forward esterification and reverse solvolysis (hydrolysis if the solvent is water) occurring simultaneously. enovatia.com

The rate of solvolysis (the reaction of the ester with the solvent) is a critical factor. Studies on the hydrolysis of secondary alkyl methanesulfonates show that these reactions can proceed through Sɴ2-like transition states that possess significant carbocation character. rsc.org The rate of hydrolysis for these esters is influenced by the solvent's ionizing power and nucleophilicity. rsc.org It has been observed that the presence of water increases the rate of solvolysis of methyl methanesulfonate. researchgate.net The pH of the medium can also have a profound effect; the hydrolysis rate of some sulfonate esters is relatively insensitive to pH changes between 7 and 10, whereas the hydrolysis of carboxylate esters is significantly reduced at lower pH values. acs.org

The table below presents hydrolysis rate constants for various secondary alkyl methanesulfonates in water, providing insight into how structure affects reactivity.

Rate Constants for Hydrolysis of Secondary Alkyl Methanesulfonates (ROMs) in Water rsc.org
Alkyl Group (R)Temperature (°C)Rate Constant (k) x 105 (s-1)
Propan-2-yl75.01.80
Butan-2-yl75.01.33
Pentan-2-yl75.01.41
Pentan-3-yl75.00.89
Cyclopentyl50.01.61
Cyclohexyl75.00.12

The rates of both the formation and hydrolysis of sulfonate esters are significantly influenced by steric and electronic factors related to the alcohol's structure. researchgate.net

Steric Factors: Steric hindrance around the reaction center can slow down the rate of nucleophilic attack. For a secondary alcohol like Hexadecan-2-ol, the bulky hexadecyl chain could sterically hinder the approach of the nucleophile (either the sulfonate anion during esterification or a solvent molecule during solvolysis) compared to smaller secondary alcohols like propan-2-ol. Studies comparing the hydrolysis rates of various unbranched secondary methanesulfonates (e.g., propan-2-yl vs. pentan-3-yl) show differences in reaction rates that can be partly attributed to the steric environment. rsc.org For instance, the rate constant for the hydrolysis of cyclohexyl methanesulfonate is notably lower than that of cyclopentyl methanesulfonate, reflecting the greater steric constraints and conformational rigidity of the cyclohexyl system. rsc.org

Electronic Factors: The electronic nature of the alkyl group affects the stability of any carbocation-like character in the transition state. The long alkyl chain of Hexadecan-2-ol is an electron-donating group through induction. In reactions proceeding via an Sɴ1 or E1 mechanism, this electron-donating effect helps to stabilize the positive charge of the intermediate secondary carbocation. For reactions with Sɴ2 character, where a partial positive charge develops at the transition state, this inductive effect can also influence the reaction rate. rsc.org The correlation of hydrolysis rates of unbranched secondary alkyl methanesulfonates with Taft ∑σ* parameters suggests that these reactions proceed through transition states with high carbocation character. rsc.org

Radical versus Cation Mechanisms in Methane Sulfonation Analogies

The sulfonation of long-chain alkanes, such as the alkyl component of hexadecan-2-ol, can be mechanistically complex, with pathways that are often analogous to those studied for the sulfonation of methane. Research into methane sulfonation provides a foundational model for understanding how a sulfonic acid group can be introduced onto an alkyl chain. The prevailing mechanisms involve highly reactive intermediates and can proceed through either free-radical or cationic pathways, largely dependent on the reaction conditions and the sulfonating agent employed.

In many reaction environments, sulfonation is understood to proceed via a free-radical chain mechanism. acs.orgmasterorganicchemistry.com This process typically involves three stages: initiation, propagation, and termination. unacademy.com Initiation can be achieved through heat, light, or a chemical radical initiator, which generates an initial radical species. masterorganicchemistry.comunacademy.com This initiator then abstracts a hydrogen atom from an alkane, creating an alkyl radical. In the context of methane, this produces a methyl radical (•CH₃). acs.orgepo.org This alkyl radical then reacts with a sulfonating agent, like sulfur trioxide (SO₃), to continue the chain reaction. epo.org Mechanistic studies using agents like trifluoroacetyl sulfuric acid have revealed radical pathways that proceed under mild conditions, highlighting the role of specific radical propagators in achieving C-H bond activation. acs.orgacs.org

Conversely, under superacidic conditions, evidence suggests that a cationic mechanism can be operative. acs.org In such systems, a highly electrophilic species can activate a C-H bond of methane, leading to the formation of a methyl cation (CH₃⁺) as a key intermediate. acs.org This pathway diverges significantly from the radical route, as it involves charged intermediates rather than species with unpaired electrons. The choice between a radical and a cationic pathway is influenced by factors such as the acidity of the medium and the nature of the initiator and sulfonating agent. For a larger, functionalized molecule like hexadecan-2-ol, the presence of the hydroxyl group could further influence the reaction pathway, potentially directing the site of sulfonation or interacting with the acidic reagents. The reactivity order in free-radical alkane substitution is typically tertiary C-H > secondary C-H > primary C-H, due to the greater stability of the corresponding alkyl radicals. youtube.com

Exploration of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the precise mechanistic pathway of sulfonation. In the well-studied case of methane sulfonation, several key transient species have been proposed and identified.

Radical Intermediates: The free-radical mechanism is characterized by a series of neutral species with unpaired electrons.

Methyl Radical (CH₃•): This is a primary intermediate formed when a radical initiator abstracts a hydrogen atom from methane. epo.org It is the key species that subsequently reacts with the sulfonating agent.

Transitional SO₃ Adduct: It is proposed that the methyl radical initially attaches to sulfur trioxide (SO₃) to form a transitional intermediate. epo.org

Methane Sulfonic Acid Radical (H₃CS(O₂)O•): The transitional adduct rearranges to form a radical version of methanesulfonic acid. epo.org This MSA radical is sufficiently reactive to attack a fresh methane molecule, abstracting a hydrogen atom to form a stable MSA molecule and a new methyl radical, thus propagating the chain reaction. epo.org

Methyltrifluoroacetylsulfate Radical ((TFAO)CH₃S(OH)O₂•): In systems using trifluoroacetyl sulfuric acid, this complex radical has been identified as a critical radical propagator for C-H bond activation. acs.orgacs.org

Cationic Intermediates: Under different conditions, particularly in superacids, cationic intermediates become significant.

Methyl Cation (CH₃⁺): Mechanistic studies support the formation of the methyl cation as a key intermediate when a protonated electrophilic initiator activates the C-H bond of methane. acs.org

For a larger substrate like hexadecan-2-ol, analogous intermediates would be expected. A radical initiator would abstract a hydrogen atom from the hexadecane chain, preferentially from a secondary carbon, to form a hexadecanyl radical. This would then react with SO₃ to form a series of intermediates analogous to those seen in methane sulfonation, ultimately leading to a sulfonated hexadecan-2-ol.

Table 1: Key Reaction Intermediates in Methane Sulfonation
Intermediate SpeciesAssociated MechanismRole in ReactionReference
Methyl Radical (CH₃•)RadicalPrimary alkyl intermediate; attacks sulfonating agent epo.org
Methane Sulfonic Acid Radical (H₃CS(O₂)O•)RadicalChain propagation; abstracts H from methane epo.org
Methyl Cation (CH₃⁺)CationicKey intermediate in superacidic conditions acs.org
(TFAO)CH₃S(OH)O₂•RadicalRadical propagator in specific TFAOSO₃H system acs.orgacs.org

Pathways for Side Reaction Minimization

A significant challenge in alkane sulfonation is controlling the reaction to prevent the formation of undesirable byproducts. The high reactivity of the intermediates can lead to side reactions such as polysulfonation, oxidation, and polymerization. google.com

One primary strategy for minimizing side reactions is the careful control of reaction conditions.

Temperature Control: Sulfonation reactions are often highly exothermic. chemithon.com Maintaining a low temperature (e.g., ~25°C) is critical to avoid the formation of color bodies and other degradation products. chemithon.com This requires an efficient heat removal system.

Use of Diluents: The sulfonating agent, particularly sulfur trioxide, is highly reactive. Diluting it with an inert gas (like air or nitrogen) or a liquid solvent (such as sulfur dioxide or carbon tetrachloride) can help to moderate the reaction, prevent localized overheating, and minimize oxidation and polymerization. google.com

Stoichiometry Control: The mole ratio of the sulfonating agent to the alkane is another crucial parameter. Using a mole ratio of approximately 1:1 for SO₃ to olefin has been shown to be advantageous in producing the desired sulfonic acid while minimizing darkly colored byproducts that can form at higher SO₃ concentrations. google.com

Another focus is the prevention of chain-termination reactions. Certain intermediates can lead to non-productive pathways that halt the desired radical chain reaction. For instance, sulfur dioxide (SO₂), if present, can react to form unhelpful methyl-sulfate intermediates that are not capable of propagating the chain reaction to form more methanesulfonic acid. epo.org The development of initiator systems that can also eliminate such chain-terminating species is an area of active research. epo.org In the context of forming sulfonate esters from alcohols and sulfonic acids, the presence of water has been shown to dramatically reduce the rate of ester formation, which can be an unwanted side reaction in certain processes. pqri.orgresearchgate.net

Table 2: Strategies for Minimizing Side Reactions in Sulfonation
StrategyPurposeExamples/ConditionsReference
Temperature ControlPrevent thermal degradation and color body formationMaintain reaction mass at ~25°C chemithon.com
Use of DiluentsModerate reactivity, prevent local overheating and oxidationDiluting SO₃ with air, nitrogen, or liquid SO₂ google.com
Stoichiometric ControlOptimize yield of desired product and minimize byproductsUsing a ~1:1 mole ratio of SO₃ to alkane/olefin google.com
Avoidance of Chain TerminatorsMaintain efficiency of radical chain reactionsMinimizing SO₂ in the reaction mixture epo.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. These methods provide a detailed understanding of the electronic structure and geometry of the hexadecan-2-ol and methanesulfonic acid complex.

Optimization of Molecular Geometries and Electronic Structures

DFT and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms in the hexadecan-2-ol;methanesulfonic acid system. This optimization process identifies the equilibrium geometry by minimizing the total energy of the molecule. The resulting structure reveals crucial information about bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental measurements for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the chemical environment of each nucleus. For similar systems, fragmentation-based quantum chemical methods have achieved high accuracy, with mean absolute deviations from full molecule calculations as low as 0.01 ppm for 1H and 0.06 ppm for 13C chemical shifts. researchgate.net The calculated shifts for the this compound complex would help in assigning the peaks in an experimental spectrum and confirming the molecular structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. For methanesulfonic acid, DFT calculations have been instrumental in assigning the observed vibrational bands in its infrared and Raman spectra. researchgate.netnih.gov The calculations can also show how these frequencies shift upon interaction with hexadecan-2-ol, particularly in the regions associated with the hydroxyl and sulfonic acid groups, indicating the formation of hydrogen bonds. nih.gov

Below is a table showing a comparison of experimental and calculated vibrational frequencies for methanesulfonic acid, which provides a basis for understanding the vibrational modes in the combined compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
CH₃ stretch3043, 3024, 29423104, 3086
SO₂ stretch1340, 11201297, 1112
OH stretch~28152688
OH bend (in-plane)12251238
OH bend (out-of-plane)794872

Table based on data for solid methanesulfonic acid. researchgate.net

Analysis of Hydrogen Bonding Networks and Proton Transfer Dynamics

The interaction between the hydroxyl group of hexadecan-2-ol and the sulfonic acid group of methanesulfonic acid is dominated by hydrogen bonding. Quantum chemical calculations can quantify the strength of these hydrogen bonds and describe the geometry of the resulting network. nih.govresearchgate.net

Hydrogen Bonding: Studies on methanesulfonic acid with various compounds have shown that it can act as a strong hydrogen bond donor. nih.govresearchgate.netresearchgate.net The interaction with hexadecan-2-ol would likely involve the formation of a strong hydrogen bond between the acidic proton of methanesulfonic acid and the oxygen atom of the hydroxyl group of hexadecan-2-ol. The calculations can provide the hydrogen bond distance and the binding energy of the complex.

Proton Transfer: A critical aspect of the interaction between a strong acid like methanesulfonic acid and an alcohol is the possibility of proton transfer. nih.gov Ab initio molecular dynamics simulations can be used to study the dynamics of this process. nih.gov These simulations can reveal whether the proton remains covalently bonded to the sulfonic acid group or if it transfers to the hexadecan-2-ol, forming a methanesulfonate (B1217627) anion and a protonated alcohol. The likelihood of proton transfer is influenced by the surrounding environment, such as the presence of solvent molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems.

Dynamics of Hexadecan-2-ol and Methanesulfonic Acid in Solution

MD simulations can model the behavior of hexadecan-2-ol and methanesulfonic acid when dissolved in a solvent. These simulations track the positions and velocities of all atoms over time, providing a dynamic picture of the system. This allows for the investigation of:

Solvation: How the solvent molecules arrange around the hexadecan-2-ol and methanesulfonic acid molecules.

Conformational Changes: The flexibility of the long alkyl chain of hexadecan-2-ol and how its conformation changes over time in solution.

Diffusion: The movement of the individual molecules through the solvent.

Ion-Pairing: If proton transfer occurs, MD simulations can explore the dynamics of the resulting ion pair in solution.

Computer simulations of aqueous solutions of methanesulfonic acid have provided insights into the hydrogen bonding network. upc.edu

Interactions at Interfaces and Self-Assembly Phenomena

The amphiphilic nature of hexadecan-2-ol, with its long hydrophobic tail and polar hydroxyl group, suggests that the compound could exhibit interesting behavior at interfaces, such as an air-water interface or within a membrane-like environment.

MD simulations can be used to study:

Surface Adsorption: How the molecules orient themselves at an interface. It is likely that the polar methanesulfonic acid head would be solvated in an aqueous phase, while the hexadecan-2-ol tail would extend into a non-polar phase or into the air. uoregon.edu

Micelle Formation: The potential for self-assembly of these molecules into larger structures like micelles or bilayers in solution. The long alkyl chains would likely aggregate to minimize contact with a polar solvent, with the polar head groups remaining on the exterior. Studies on similar long-chain alcohols have shown the formation of ordered films. ebi.ac.uk

Thin Film Properties: Simulations of related long-chain alkanes, like hexadecane, confined between surfaces have been used to understand their structural and rheological properties, which can be relevant for lubrication applications. researchgate.net

The self-assembly of related molecules into complex, discrete structures has been observed in both organic and aqueous media, highlighting the potential for ordered arrangements. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for investigating the intricate mechanisms of chemical reactions at a molecular level. For methanesulfonic acid (MSA), theoretical studies are crucial for understanding its role in various chemical processes, particularly in atmospheric new particle formation (NPF). By mapping potential energy surfaces, researchers can identify the most likely reaction pathways and characterize the high-energy transition states that govern reaction kinetics.

While MSA is not a catalyst in the traditional sense of being regenerated in a closed loop, it actively participates in reaction cycles that facilitate the formation of larger molecular clusters. Computational models, particularly those employing density functional theory (DFT), have been instrumental in elucidating these cycles.

The process often begins with the formation of a stable dimer or a small cluster, such as (MSA)₂, which then acts as a seed for further growth. nih.gov Studies have shown that MSA can form stable molecular clusters with various atmospheric bases like ammonia (B1221849) (A), methylamine (B109427) (MA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA), as well as with other acids like sulfuric acid (SA). nih.govacs.org The interaction involves strong hydrogen bonds and, in many cases, proton transfer from the acidic MSA to the basic molecule. copernicus.orgnih.gov

For instance, in the presence of amines, the reaction pathway for particle formation is significantly altered. acs.org Quantum chemical calculations have revealed that the initial step is often the formation of an MSA-amine complex. escholarship.org The subsequent steps in the cycle involve the addition of more MSA or amine molecules, and often water, to the growing cluster. nih.govescholarship.org The main growth pathway for clusters involving monoethanolamine (MEA) and MSA, for example, proceeds via the initial formation of a (MEA)₁(MSA)₁ cluster, followed by the alternating addition of MSA and MEA molecules. acs.orgnih.gov This step-wise growth, where MSA facilitates the incorporation of other species, is a key feature of its role in atmospheric nucleation. In mixed systems with sulfuric acid, the formation of an SA-MSA heterodimer can create more energetically favorable pathways for nucleation with certain amines like methylamine. acs.org

The kinetics of cluster formation are governed by the activation energy of each step in the reaction pathway. youtube.com Activation energy is the minimum energy required for a reaction to occur. wikipedia.org For many atmospheric association reactions involving MSA, the initial formation of a complex is a barrierless process, meaning the activation energy is effectively zero. nih.govescholarship.org

Atmospheric Cluster Dynamics Code (ACDC) Applications to MSA Systems

The Atmospheric Cluster Dynamics Code (ACDC) is a powerful kinetic model used to simulate the time evolution of a population of molecular clusters. nih.govacs.org It takes quantum chemical data on cluster structures and binding energies as input to solve the birth-death equations for each cluster, accounting for collisions, evaporations, and external loss processes. acs.orgnih.gov ACDC has been extensively applied to MSA-containing systems to bridge the gap between molecular-level properties and macroscopic observables like particle formation rates. copernicus.orgcopernicus.org

ACDC simulations are crucial for understanding how stable clusters of MSA form and grow with other atmospheric species like sulfuric acid (SA), amines, and water. nih.govnih.gov The model uses calculated thermochemical data (enthalpy ΔH and entropy ΔS) to determine the evaporation rates of clusters, which compete with their growth via collisions. acs.orgnih.gov

Researchers have used ACDC to model the formation of clusters such as (MSA)ₓ(base)ᵧ, where the base can be ammonia or various amines. nih.gov The simulations show that the stability and subsequent growth of these clusters are highly dependent on the type of base, its concentration, and the ambient temperature. nih.govacs.org For example, at ambient temperatures (298.15 K), simulations of SA-MSA-DMA systems show that the outgrowing clusters are primarily composed of SA and DMA, with only a minor contribution from mixed clusters containing MSA. acs.orgnih.gov However, at lower temperatures (278.15 K), the distribution broadens, and clusters containing one or more MSA molecules become more significant, highlighting that MSA is more likely to participate in new particle formation in colder marine atmospheres. acs.orgnih.gov

The table below presents simulated cluster formation potentials for MSA with different bases, demonstrating the varying ability of these systems to form stable clusters.

SystemBaseGas-Phase BasicitySimulated Cluster Formation Potential (Jpotential) at 278.15 K
MSA-AAmmoniaWeakVery Low
MSA-MAMethylamineMediumVery Low
MSA-DMADimethylamineStrongModerate
MSA-TMATrimethylamineStrongVery Low
MSA-EDAEthylenediamineStrongHigh
Data derived from computational studies using ACDC with an MSA concentration of 1x10⁶ molecules cm⁻³. nih.gov

A key application of ACDC is to quantify the influence of MSA on the rate of new particle formation (J), typically measured in cm⁻³ s⁻¹. By comparing simulations with and without MSA, its enhancing or suppressing role can be determined.

Studies have shown that MSA can significantly enhance nucleation rates in certain systems. In the sulfuric acid-dimethylamine (SA-DMA) system, the presence of MSA at atmospherically relevant concentrations can increase cluster formation rates by up to an order of magnitude, although the effect is temperature-dependent, being more pronounced at lower temperatures. copernicus.orgcopernicus.org For instance, the enhancement is typically less than 300% at 258 K, but less than 15% at 298 K. copernicus.org

Similarly, in the iodine oxoacid system (HIO₃–HIO₂), the inclusion of MSA leads to a notable increase in the cluster formation rate (J). This enhancement is particularly significant in colder regions. copernicus.org The presence of water can also dramatically influence MSA's effect. For the MSA-methylamine system, hydration significantly enhances the formation rate, with an increase of up to a factor of 2700 at a relative humidity of 40%. nih.gov

The table below summarizes the simulated effect of MSA on the cluster formation rate (J) in the HIO₃–HIO₂ system at different temperatures.

Temperature (K)J (HIO₃–HIO₂) (cm⁻³ s⁻¹)J (HIO₃–HIO₂–MSA) (cm⁻³ s⁻¹)Enhancement Factor
258~10⁻²~10²~10,000
278~10⁻⁴~10⁻¹~1,000
298~10⁻⁶~10⁻⁴~100
Simulated at [HIO₃] = 1.0x10⁷, [HIO₂] = 2.0x10⁵, and [MSA] = 1.0x10⁷ molec. cm⁻³. Data interpreted from graphical representations in the source. copernicus.org

These computational findings demonstrate that synergy between different molecular species is crucial in atmospheric new particle formation events. nih.gov

Role in Catalysis and Advanced Organic Transformations

Methanesulfonic Acid as a Brønsted Acid Catalyst in Complex Systems

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkanesulfonic acids. rsc.org It is recognized as a powerful Brønsted acid, having a pKa of -1.9, which places its acid strength in a similar category to strong mineral acids like sulfuric acid. cdnsciencepub.comresearchgate.netorientjchem.org Unlike sulfuric acid, however, MSA is non-oxidizing, less corrosive, and biodegradable, making it an environmentally preferable or "green" catalyst for many organic reactions. rsc.orgresearchgate.netorientjchem.orgiau.ir It is a colorless, odorless liquid that is completely miscible with water and various organic solvents. rsc.org These properties, combined with its high thermal and chemical stability, make MSA a versatile and widely used catalyst in organic synthesis. rsc.orgcdnsciencepub.com

Methanesulfonic acid is a highly effective catalyst for both esterification and transesterification reactions, often serving as a superior alternative to traditional catalysts like sulfuric acid or hydrochloric acid. rsc.org In Fischer esterification, MSA catalyzes the reaction between a carboxylic acid and an alcohol to form an ester and water. rsc.org It is also used in the transesterification of fatty acid glycerides with short-chain alcohols to produce fatty acid esters, a key process in biodiesel production. rsc.orgmdpi.comgoogle.com

The use of MSA avoids many of the side reactions associated with sulfuric acid, such as sulfonation and coke formation, which can occur at the high temperatures required for these reactions. rsc.org Research has demonstrated that MSA can promote high yields in the simultaneous esterification of free fatty acids (FFA) and transesterification of triglycerides. For instance, in the processing of palm oleins, a fatty acid methyl ester (FAME) yield of 99.2% was achieved under optimized conditions using MSA as a homogeneous catalyst. mdpi.com

Reaction Substrate Catalyst Conditions Yield Reference
Esterification/TransesterificationPalm Olein (85% FFA)3 wt% MSA120°C, 12:1 Methanol (B129727):Oil ratio, 1 hr99.2% FAME mdpi.com
EsterificationStearic AcidEL–MSA260°C, 9:1 Methanol:Stearic Acid ratio, 5 min88.3% Methyl Stearate nih.gov
TransesterificationFatty Acid GlyceridesBasic catalyst, then MSA for neutralization90°CSignificantly increased yields (2.29-3.7%) compared to H₂SO₄ neutralization google.com
Extracted bagasse lignin (B12514952) functionalized with MSA

As a strong Brønsted acid, methanesulfonic acid is an efficient catalyst for Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for attaching alkyl and acyl groups to aromatic rings. rsc.orgresearchgate.net These reactions are crucial in the synthesis of fine chemicals, vitamins, and pharmaceuticals. researchgate.net

MSA has been successfully employed to catalyze the alkylation of olefins with aromatics. researchgate.net For example, it can be used to remove trace olefins from aromatic streams, achieving an 89.45% olefin conversion at 413 K. researchgate.net In acylation reactions, MSA facilitates the reaction of phenols, naphthols, and other electron-rich aromatic compounds with carboxylic acids to produce hydroxyaryl ketones. iau.irorganic-chemistry.org This approach is often regioselective, favoring ortho-acylation in many cases, and can be performed under solvent-free conditions, enhancing its environmental credentials. iau.ir The use of MSA in combination with graphite (B72142) has been shown to further improve reaction times and yields for the acylation of aromatic ethers. organic-chemistry.org

Reaction Type Reactants Catalyst System Key Finding Reference
AlkylationOlefins and AromaticsMSA89.45% olefin conversion at 413 K after 40 min. researchgate.net
AcylationPhenols and Carboxylic AcidsMSARegioselective ortho C-acylation in high yields under solvent-free conditions. iau.ir
AcylationAromatic Ethers and Carboxylic AcidsGraphite/MSAHigh yields of aromatic ketones with excellent regioselectivity. organic-chemistry.org
Friedel-Crafts ReactionN-Arylmaleimides and Electron-Rich ArenesMSAEfficient, metal-free synthesis of 3-arylsuccinimides in good yields. thieme-connect.de

The dehydration of alcohols to form alkenes is a classic elimination reaction that is typically catalyzed by strong acids. libretexts.org Methanesulfonic acid is an effective catalyst for this transformation. google.com The reaction proceeds by the protonation of the alcohol's hydroxyl group by the acid, forming an alkyloxonium ion, which is an excellent leaving group. libretexts.orgyoutube.com This ion departs as a water molecule, leaving behind a carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. libretexts.orgyoutube.com

The reaction conditions, particularly temperature, vary depending on the structure of the alcohol (primary, secondary, or tertiary). libretexts.org While traditional methods often require very high temperatures (above 200°C for primary alcohols), research continues to seek milder conditions. rsc.org MSA is listed among the strong Brønsted acids suitable for promoting these reactions. google.com

Hexadecan-2-yl Methanesulfonate (B1217627) as a Synthetic Intermediate

When hexadecan-2-ol reacts with methanesulfonyl chloride (in the presence of a base) or a related sulfonating agent, it forms hexadecan-2-yl methanesulfonate. lumenlearning.com This compound, commonly referred to as a "mesylate," is a crucial synthetic intermediate. The methanesulfonate (or mesylate) group is an excellent leaving group in nucleophilic substitution reactions because the negative charge is stabilized by resonance. lumenlearning.com This property makes the conversion of an alcohol into a mesylate a key strategic step for subsequent chemical transformations. lumenlearning.com

One of the primary applications of alkyl methanesulfonates is their conversion to alkyl halides. The treatment of an alcohol with methanesulfonyl chloride converts the poorly-leaving hydroxyl group into a highly effective mesylate leaving group. lumenlearning.comunacademy.com This intermediate can then be readily displaced by a halide nucleophile in an Sₙ2 reaction.

Research has shown that long-chain alkyl methanesulfonates react with anhydrous magnesium bromide in ether to produce long-chain alkyl bromides in quantitative yields. researchgate.netnih.govresearchgate.net This method is particularly valuable for synthesizing unsaturated long-chain alkyl halides because it avoids the isomerization of double bonds that can occur with other methods. researchgate.netresearchgate.net While the specific conversion of hexadecan-2-yl methanesulfonate is not detailed, the established methodology for other long-chain mesylates is directly applicable.

Starting Material Reagents Product Yield Reference
cis,cis-9,12-Octadecadienyl methanesulfonateAnhydrous MgBr₂, dry ethercis,cis-9,12-Octadecadienyl bromide97% researchgate.net
cis-9-Octadecenyl methanesulfonateAnhydrous MgBr₂, dry ethercis-9-Octadecenyl bromide94% researchgate.net
Octadecyl methanesulfonateAnhydrous MgBr₂, dry etherOctadecyl bromide96% researchgate.net

The role of hexadecan-2-yl methanesulfonate extends to the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. As an electrophilic substrate with a good leaving group, it can react with a wide variety of carbon-based nucleophiles. scbt.com These reactions allow for the attachment of the long C16 alkyl chain to other molecular fragments.

Examples of nucleophiles used in such coupling reactions include:

Enolates: The alkylation of enolates derived from ketones, esters, or other carbonyl compounds is a classic C-C bond-forming reaction. vanderbilt.edu

Organocuprates: These less basic organometallic reagents are effective for coupling with alkyl halides and sulfonates. chemistry.coach

Other Carbanions: Reagents derived from organosulfur and organophosphorus compounds can also act as nucleophiles in these transformations. researchgate.net

While specific examples detailing the use of hexadecan-2-yl methanesulfonate in these reactions are not prevalent in general literature, its reactivity profile as a long-chain secondary alkyl mesylate makes it a suitable substrate for these well-established synthetic methodologies. vanderbilt.educhemistry.coach

Application in the Synthesis of Functionalized Lipids and Surfactants

The compound formed from the reaction of Hexadecan-2-ol and methanesulfonic acid is hexadecan-2-yl methanesulfonate. This molecule is not typically a catalyst but rather a highly effective chemical intermediate. The transformation of the hydroxyl group of the alcohol into a methanesulfonate (mesylate) group is a critical activation step. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions and enabling the attachment of a wide array of functional groups to the 16-carbon aliphatic chain. This reactivity is harnessed in the targeted synthesis of specialized lipids and surfactants.

Role in the Synthesis of Functionalized Lipids

The primary application of hexadecan-2-yl methanesulfonate in lipid synthesis is as an alkylating agent for the formation of ether lipids. Ether lipids are a class of lipids where one or both of the fatty acid chains are linked to the glycerol (B35011) backbone via an ether bond instead of an ester bond. These lipids are known for their increased chemical stability against enzymatic degradation.

Research has demonstrated that alkyl methanesulfonates are highly efficient reagents for the synthesis of 1-O-alkylglycerols. xn--d1ahakv.xn--p1ai The general strategy involves the reaction of a protected glycerol derivative, such as (S)-1,2-isopropylideneglycerol (solketal), with the alkyl methanesulfonate. nih.gov In a typical procedure, the alcohol of the solketal (B138546) is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the mesylate group on hexadecan-2-yl methanesulfonate. This reaction forms the ether linkage. Subsequent removal of the protecting group yields the functionalized monoether lipid.

This methodology can be extended to produce more complex lipids. For example, hexadecyl mesylate (a linear isomer) has been used to alkylate diol precursors derived from tartaric acid to create specific stereoisomers of diether lipids. beilstein-journals.org The same principle applies to the secondary mesylate, hexadecan-2-yl methanesulfonate, which would introduce a branched, chiral lipid tail, potentially altering the physical properties and biological activity of the resulting molecule.

Application in the Synthesis of Surfactants

The synthesis of surfactants, particularly cationic surfactants, represents another significant application for hexadecan-2-yl methanesulfonate. Cationic surfactants consist of a positively charged hydrophilic headgroup and a long, hydrophobic tail. The hexadecan-2-yl group serves as an ideal hydrophobic tail.

The formation of these surfactants is typically achieved through the quaternization of amines. Hexadecan-2-yl methanesulfonate acts as a potent alkylating agent for tertiary amines, such as trimethylamine (B31210) or pyridine (B92270) derivatives. nih.gov The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon of the methanesulfonate, displacing the mesylate group and forming a quaternary ammonium (B1175870) salt. The resulting molecule, for instance, N,N,N-trimethyl-1-pentadecan-1-aminium methanesulfonate, possesses the classic amphiphilic structure of a cationic surfactant.

Furthermore, this intermediate can be used to synthesize "gemini" or dicationic surfactants by reacting it with diamines like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov These specialized surfactants, containing two charged headgroups and two hydrophobic tails linked by a spacer, often exhibit superior properties, such as a much lower critical micelle concentration (CMC), compared to their single-headed counterparts. nih.gov

The table below summarizes the synthetic utility of hexadecan-2-yl methanesulfonate in creating various functionalized lipids and surfactants.

NucleophileReagent ExampleProduct ClassRepresentative Product Structure
Alcohol(S)-1,2-IsopropylideneglycerolFunctionalized Ether Lipid1-O-(Hexadecan-2-yl)-sn-glycerol
ThiolSodium hydrosulfideThioether LipidHexadecane-2-thiol
Tertiary AmineTrimethylamineCationic SurfactantN,N,N-trimethyl-1-(hexadecan-2-yl)aminium methanesulfonate
Diamine1,4-Diazabicyclo[2.2.2]octane (DABCO)Dicationic Surfactant1-(Hexadecan-2-yl)-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies for Hexadecan-2-yl Methanesulfonate (B1217627)

The conventional synthesis of alkyl methanesulfonates typically involves the reaction of an alcohol with methanesulfonyl chloride, often in the presence of a tertiary amine base in an aromatic organic solvent. google.com While effective, this method presents opportunities for improvement in terms of atom economy, waste reduction, and the use of milder reaction conditions.

Future research will likely pivot towards the development of more sustainable and efficient synthetic strategies. One promising avenue is the exploration of direct catalytic methods that minimize the use of stoichiometric reagents. For instance, the successful use of methanesulfonic acid (MSA) as a highly efficient and recyclable catalyst for the synthesis of alkyl levulinates from α-angelica lactone in a solvent-free process at room temperature highlights the potential for developing novel MSA-based catalytic systems for the esterification of long-chain alcohols like Hexadecan-2-ol. mdpi.com

Furthermore, the burgeoning field of biocatalysis offers a paradigm shift in synthetic chemistry. The use of enzymes, such as engineered alkyltransferases, could enable the highly selective and efficient synthesis of Hexadecan-2-yl methanesulfonate under environmentally benign conditions. elsevierpure.com Biocatalytic approaches promise not only to reduce the environmental footprint of the synthesis but also to provide access to specific stereoisomers, a significant challenge in traditional chemical synthesis. elsevierpure.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Alkyl Methanesulfonates

MethodologyAdvantagesDisadvantagesFuture Research Focus
Conventional Chemical Synthesis Well-established, versatileUse of stoichiometric reagents, potential for hazardous byproducts, use of organic solvents google.comDevelopment of catalytic systems, milder reaction conditions
MSA-Catalyzed Synthesis High efficiency, recyclable catalyst, solvent-free potential, low toxicity of catalyst mdpi.comrsc.orgLimited direct application to Hexadecan-2-yl methanesulfonate demonstrated so farAdaptation and optimization for long-chain secondary alcohols
Biocatalysis High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly elsevierpure.comresearchgate.netEnzyme stability and cost, substrate scope limitationsEnzyme engineering, process optimization, and scale-up

Exploration of Stereoselective Transformations Involving Hexadecan-2-ol and Methanesulfonic Acid

Hexadecan-2-ol is a chiral molecule, and the synthesis of enantiomerically pure Hexadecan-2-yl methanesulfonate is a significant challenge. The stereochemistry of the final product can have a profound impact on its physical properties and biological activity. Future research will increasingly focus on developing and refining stereoselective synthetic methods.

The field of biocatalysis is particularly promising for achieving high enantioselectivity. Researchers are actively engineering enzymes, such as ene reductases and alkyltransferases, to catalyze reactions with exquisite control over the stereochemical outcome. elsevierpure.comchemrxiv.org For example, the asymmetric synthesis of alkyl fluorides using ene reductases demonstrates the power of biocatalysis in creating chiral centers with high precision. chemrxiv.org Similar strategies could be adapted for the stereoselective sulfonylation of Hexadecan-2-ol. The use of engineered enzymes could allow for the selective synthesis of either the (R)- or (S)-enantiomer of Hexadecan-2-yl methanesulfonate, opening up new avenues for its application in fields where chirality is critical. researchgate.net

Advanced Computational Modeling of Reaction Pathways and Interfacial Phenomena

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide unprecedented insights into reaction mechanisms, transition states, and the behavior of molecules at interfaces.

Future research on Hexadecan-2-yl methanesulfonate will undoubtedly leverage these powerful computational tools. For instance, MD simulations have been successfully employed to study the structure and behavior of other long-chain alkyl sulfonates, such as linear alkylbenzene sulfonates, providing valuable information about their self-assembly and interfacial properties. acs.org Similar in silico studies on Hexadecan-2-yl methanesulfonate could elucidate its aggregation behavior and interaction with other molecules.

Furthermore, computational modeling can be instrumental in understanding and predicting the stereoselectivity of enzymatic reactions. In silico docking studies can help to rationalize the substrate-enzyme interactions that govern the enantiomeric outcome of a biocatalytic process. chemrxiv.org The use of artificial intelligence and machine learning is also an emerging area that could accelerate the design of new catalysts and the optimization of reaction conditions for the synthesis of Hexadecan-2-yl methanesulfonate. mdpi.com

Integration of Systems in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The integration of Hexadecan-2-yl methanesulfonate within this framework is a critical area for future research.

Methanesulfonic acid (MSA) itself is considered a green acid due to its low toxicity, high biodegradability, and non-oxidizing nature. rsc.org Its use as a catalyst in synthesis aligns well with the principles of green chemistry. mdpi.comrsc.org Future research should focus on developing production processes for Hexadecan-2-yl methanesulfonate that are inherently safer and generate minimal waste.

The environmental fate and biodegradability of Hexadecan-2-yl methanesulfonate are also important considerations. While alkyl sulfonates are generally considered to be more biodegradable than their branched-chain counterparts, detailed studies on the environmental persistence and degradation pathways of this specific long-chain sulfonate are warranted. taylorandfrancis.comnih.gov

Ultimately, a holistic approach that considers the entire lifecycle of Hexadecan-2-yl methanesulfonate, from its synthesis to its final application and disposal, will be essential for ensuring its long-term sustainability. This includes exploring its potential use in applications that contribute to a circular economy and minimize environmental impact. The development of metal-free late-stage functionalization reactions, for example, is a key aspect of green medicinal chemistry that could find parallels in the sustainable derivatization of long-chain alkyl sulfonates. researchgate.net

Q & A

Q. What experimental considerations are critical when using methanesulfonic acid (MSA) as a catalyst in esterification or alkylation reactions?

MSA’s strong acidity and hygroscopic nature require strict control of moisture during reactions. Use anhydrous conditions and inert atmospheres to prevent side reactions. Supported MSA catalysts (e.g., on activated carbon) enhance recyclability and reduce corrosion risks . Monitor reaction kinetics via pH titration or spectroscopic methods to optimize yield and minimize byproducts.

Q. How does water content affect the physicochemical properties of MSA in polymer solutions?

MSA’s hygroscopicity alters viscosity, conductivity, and solvation capacity, impacting polymer dissolution (e.g., PBO or aramids). Use methanesulfonic anhydride (MSAA) to dehydrate MSA solutions, and validate water content via ¹H NMR or differential refractometry . Pre-dry solvents and employ sealed systems to maintain consistency in polymer processing.

Q. What safety protocols are essential for handling MSA in laboratory settings?

Avoid contact with strong oxidizers, bases, and heat sources. Use PPE (gloves, goggles), and store MSA in corrosion-resistant containers under dry, cool conditions. Implement fume hoods for ventilation and follow SDS guidelines for spill management .

Q. How is MSA utilized in electroplating, and what parameters govern coating quality?

MSA-based electrolytes (70% concentration) enable uniform Sn, Pb, and Sn-Pb alloy coatings. Key parameters include current density (10–50 mA/cm²), temperature (20–40°C), and MSA/Pb²+ ratio. Monitor crystal structure via SEM and validate solderability using wetting balance tests .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical models of MSA-amine cluster formation in atmospheric nucleation be resolved?

Discrepancies arise from approximations in quantum chemical methods (e.g., DFT) and incomplete experimental detection of sub-2 nm clusters. Combine high-resolution mass spectrometry (e.g., CI-APi-TOF) with ab initio molecular dynamics to validate binding energies and cluster geometries . Reconcile data by adjusting humidity and amine/MSA ratios in controlled chamber studies.

Q. What methodologies elucidate the role of water in MSA-ammonia particle growth mechanisms?

Use tandem differential mobility analyzers (TDMAs) to track size-resolved growth rates. Pair with IR spectroscopy and quantum calculations to map hydrogen-bonding networks and hydration thermodynamics. Experimental data from mixed clusters (MSA-NH₃-H₂O) show water enhances stabilization by 20–30% via proton transfer .

Q. How can Design of Experiment (DoE) approaches optimize MSA-dependent reaction processes while minimizing impurities?

Apply automated high-throughput screening to vary factors like MSA concentration, temperature, and solvent ratios. Use kinetic modeling (e.g., Arrhenius plots) to identify critical parameters. For example, in API synthesis, MSA and reaction temperature interactions reduce diastereomer impurities from 5.4% to <2.5% .

Q. What analytical challenges arise in quantifying chlorinated/brominated MSA derivatives in environmental samples?

Lack of commercial standards complicates quantification. Synthesize custom standards via halogenation of MSA and validate via LC-HRMS. Correct for matrix effects using isotope dilution. Recent HILIC-MS/MS methods achieve detection limits of 0.1 ng/L but require cross-lab validation .

Q. How do interfacial dynamics at the air-water interface influence ion-pair formation in MSA-NH₃ systems?

Born-Oppenheimer molecular dynamics simulations reveal that NH₃ stabilizes MSA at the interface via solvation shells, increasing nucleation rates by 3–5× compared to bulk phases. Validate with surface-sensitive techniques like vibrational sum-frequency spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting nucleation rates for MSA-amine systems under similar conditions?

Variations arise from differences in amine basicity (e.g., methylamine vs. dimethylamine), humidity control (±5% RH), and detection thresholds for sub-3 nm clusters. Standardize amine purity (≥99%) and use calibrated humidity sensors to reduce variability .

Methodological Resources

  • Cluster Formation Studies : Refer to Table 4 in cluster formation studies (MSA-iodic acid) for comparative kinetics .
  • Toxicology Gaps : No acute toxicity data exist; prioritize in vitro assays (e.g., Ames test) for novel MSA derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.